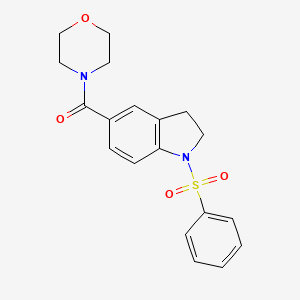
1-(Benzenesulfonyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzenesulfonyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a morpholine-4-carbonyl group, and a dihydroindole core
准备方法
The synthesis of 1-(Benzenesulfonyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole typically involves multiple steps, including the formation of the dihydroindole core, the introduction of the benzenesulfonyl group, and the attachment of the morpholine-4-carbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
-
Synthetic Routes
Step 1: Formation of the dihydroindole core through cyclization reactions.
Step 2: Introduction of the benzenesulfonyl group via sulfonylation reactions.
Step 3: Attachment of the morpholine-4-carbonyl group through acylation reactions.
-
Industrial Production Methods
- Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
化学反应分析
1-(Benzenesulfonyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of different products.
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.
-
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
-
Major Products
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
科学研究应用
1-(Benzenesulfonyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Benzenesulfonyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-(Benzenesulfonyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 4-[(Morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride
- 3-[4-(morpholine-4-carbonyl)benzenesulfonyl]-1λ⁶-thiolane-1,1-dione
-
Comparison
- While these compounds share structural similarities, this compound has a unique dihydroindole core that may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications.
属性
IUPAC Name |
[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-19(20-10-12-25-13-11-20)16-6-7-18-15(14-16)8-9-21(18)26(23,24)17-4-2-1-3-5-17/h1-7,14H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRHBNJRFABBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-ethyl-N'-[(9-ethylcarbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5095909.png)
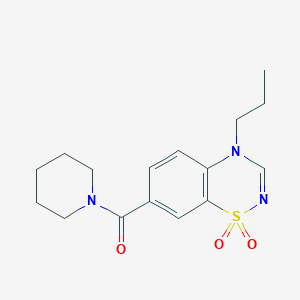
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride](/img/structure/B5095923.png)
![N-methyl-4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B5095934.png)
![7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B5095942.png)
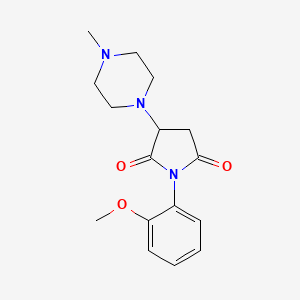
![2-[(1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-6-methoxy-4-nitrophenol](/img/structure/B5095952.png)
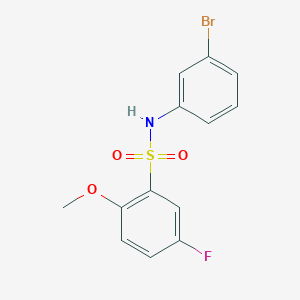
![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5095963.png)
![(5E)-5-[[4-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5095968.png)
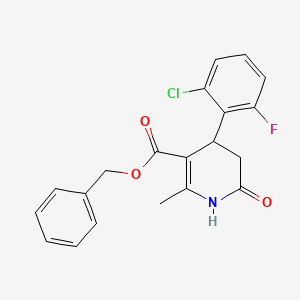
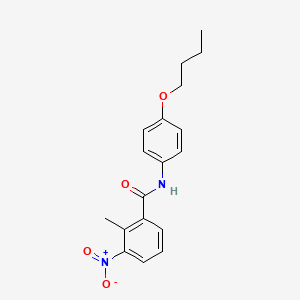
![N-(4-fluorobenzyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5095983.png)

